4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
Overview
Description
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid is a complex organic compound that features a piperazine ring, an ethoxy group, a fluorophenyl group, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-ethylpiperazine, which can be achieved through the alkylation of piperazine with ethyl halides.
Attachment of the Ethoxy Group:
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki coupling.
Formation of the Boronic Acid Moiety: Finally, the boronic acid group is introduced through the reaction of the fluorophenyl derivative with boronic acid reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and phenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in the development of probes and assays for studying biological processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The piperazine ring and fluorophenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Methylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
- 4-(2-(4-Propylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
- 4-(2-(4-Butylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
Uniqueness
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethyl group on the piperazine ring, in particular, influences its pharmacokinetic and pharmacodynamic profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BFN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHNPJLAKKDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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